molecular formula C8H17NO2 B6147780 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine CAS No. 274686-23-6

1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine

Cat. No. B6147780
CAS RN: 274686-23-6
M. Wt: 159.2
InChI Key:
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Description

1-(2-tert-Butyl-1,3-dioxolan-2-yl)methanamine, commonly referred to as TBDA, is a versatile organic compound used in a variety of scientific applications. It is a tertiary amine, which is an organic compound containing three alkyl groups attached to a nitrogen atom. TBDA is a colorless liquid at room temperature with a molecular weight of 141.2 g/mol and a boiling point of 97°C. It has a faint, sweet odor and is slightly soluble in water. TBDA is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

TBDA is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a solvent for chromatography. It is also used as a ligand for transition metal complexes, as a reactant in the synthesis of polymers, and as a reagent for the synthesis of peptides and oligonucleotides. TBDA is also used as a fluorescent dye in fluorescence microscopy and as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

TBDA acts as a nucleophile, which is an atom or molecule that readily donates electrons to form a new covalent bond. TBDA is a strong base and can react with an acid to form an ammonium salt. The ammonium salt can then be hydrolyzed to form an amine, which can then react with an aldehyde or ketone to form a new covalent bond. This reaction is known as reductive amination and is the most common method of synthesizing TBDA.
Biochemical and Physiological Effects
TBDA has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. TBDA has also been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other xenobiotics. TBDA has been shown to act as an antioxidant, which can protect cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

TBDA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent that can be used for a variety of reactions. TBDA is also a relatively non-toxic compound and is relatively stable at room temperature. However, TBDA can be volatile and can react with certain compounds, such as acids and bases, so it should be handled with care.

Future Directions

TBDA has a variety of potential future applications. It can be used as a reagent for the synthesis of peptides and oligonucleotides, as a fluorescent dye for fluorescence microscopy, and as a catalyst for the synthesis of polymers. TBDA can also be used in the synthesis of heterocyclic compounds, as a ligand for transition metal complexes, and as a reagent for the synthesis of organic compounds. Additionally, TBDA has potential applications in drug discovery, as an inhibitor of enzymes involved in drug metabolism, and as an antioxidant.

Synthesis Methods

TBDA can be synthesized via a variety of methods, including reductive amination, acylation, and alkylation. The most common method of synthesis is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. TBDA can also be synthesized via acylation, which involves the reaction of an acid chloride or anhydride with an amine in the presence of a catalytic amount of base. Alkylation is another method of synthesizing TBDA, which involves the reaction of an alkyl halide with an amine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine involves the reaction of tert-butyl glycidyl ether with ammonia in the presence of a catalyst to form 1-(2-tert-butyl-1,3-dioxolan-2-yl)ethanamine, which is then further reacted with formaldehyde to form the final product.", "Starting Materials": [ "tert-butyl glycidyl ether", "ammonia", "formaldehyde" ], "Reaction": [ "Step 1: React tert-butyl glycidyl ether with ammonia in the presence of a catalyst, such as Raney nickel or palladium on carbon, at a temperature of 50-100°C and a pressure of 1-10 atm to form 1-(2-tert-butyl-1,3-dioxolan-2-yl)ethanamine.", "Step 2: React 1-(2-tert-butyl-1,3-dioxolan-2-yl)ethanamine with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of 50-100°C to form 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

274686-23-6

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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